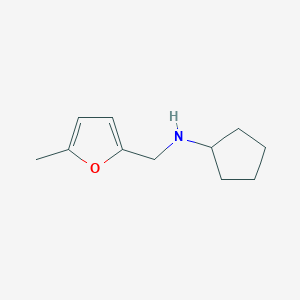

Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine

Description

Significance of Furan (B31954) and Amine Moieties in Organic Synthesis

The furan ring and the amine functional group are two fundamental building blocks in organic chemistry, each imparting unique and valuable properties to a molecule. Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile synthon prized for its distinct reactivity. chemicalbook.com While it possesses aromatic character, its resonance energy is significantly lower than that of benzene, allowing it to participate in reactions that dearomatize the ring, such as Diels-Alder reactions. chemicalbook.com This unique reactivity makes furan and its derivatives, often sourced from renewable biomass, valuable precursors for a wide array of more complex molecules. chemicalbook.comscbt.com Many biologically active compounds and natural products incorporate the furan or related tetrahydrofuran (B95107) scaffold. mdpi.combldpharm.com

Amines are organic derivatives of ammonia (B1221849) and are paramount in both industrial and biological chemistry. Their basicity and nucleophilicity make them crucial intermediates and components in the synthesis of a vast range of products, including pharmaceuticals, agrochemicals, polymers, and dyes. taylorfrancis.comrsc.org The incorporation of an amine group can significantly influence a molecule's physical and biological properties, such as solubility and receptor binding affinity.

The combination of a furan ring and an amine group within a single molecule, as seen in Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine, creates a compound with dual functionality. Such structures are of interest as they merge the synthetic versatility of the furan moiety with the diverse reactivity and biological relevance of the amine group, providing a scaffold for further chemical elaboration.

Historical Context and Evolution of Furan-Derived Amines Research

The study of furan chemistry has a rich history, beginning long before the specific synthesis of complex furan-derived amines. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. pharmaguideline.comresearchgate.net This was followed by the reporting of furfural (B47365), a key furan aldehyde, by Johann Wolfgang Döbereiner in 1831. pharmaguideline.com Furan itself was first prepared by Heinrich Limpricht in 1870. pharmaguideline.com For much of their history, furans were primarily derived from agricultural byproducts like bran and corncobs. pharmaguideline.comchemrxiv.org

The evolution towards synthesizing furan-derived amines is closely linked to the broader development of synthetic methodologies in organic chemistry and, more recently, the push towards sustainable chemistry. In the last few decades, there has been a significant research hotspot in using biomass-derived platform molecules, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), to produce high-value-added chemicals, including amines. scbt.comtaylorfrancis.com This shift represents a move away from petrochemical feedstocks towards renewable resources. Modern research focuses heavily on developing efficient and selective catalytic processes, such as reductive amination, to convert these furan aldehydes into a diverse range of primary, secondary, and tertiary amines. taylorfrancis.comrsc.orgrsc.org This contemporary focus on green chemistry has driven innovation in catalyst design to achieve high yields and minimize waste in the production of furan-derived amines.

Overview of Synthetic and Mechanistic Challenges in Substituted Furan-Methylamines

The synthesis of substituted furan-methylamines, such as the title compound, is not without its challenges, which stem from the inherent reactivity of the furan ring and the nature of the amine-forming reactions. The most common and direct route to these compounds is the reductive amination of a furan-based aldehyde (e.g., 5-methylfurfural) with an amine (e.g., cyclopentylamine). bldpharm.com

This reaction proceeds via a two-step mechanism:

Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base, or imine, intermediate. bldpharm.com

Hydrogenation: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine product. bldpharm.com

Several synthetic and mechanistic hurdles must be overcome to achieve high selectivity and yield:

Competing Hydrogenation: The furan ring itself is susceptible to hydrogenation. A significant challenge is to find a catalyst and reaction conditions that selectively reduce the imine C=N bond without reducing the aromatic furan ring to a tetrahydrofuran ring. jk-sci.com

Side-Product Formation: Over-alkylation can occur, where the desired secondary amine product reacts with another aldehyde molecule to form a tertiary amine, or self-condensation can lead to other impurities. taylorfrancis.comchemrxiv.org

Polymerization: Furan aldehydes, particularly under acidic conditions or at elevated temperatures, are prone to polymerization, which reduces the yield of the desired product. bldpharm.comresearchgate.net

Catalyst Stability: The reaction is often carried out in the presence of ammonia or other amines, creating a basic environment that can be harsh on the catalyst support, affecting its stability and reusability. rsc.org

Achieving a successful synthesis requires careful optimization of the catalyst (often a supported metal like nickel, palladium, or ruthenium), solvent, temperature, and pressure to favor the desired reaction pathway over these competing side reactions. taylorfrancis.comrsc.org

| Challenge | Description | Common Mitigation Strategies |

|---|---|---|

| Furan Ring Reduction | Unwanted hydrogenation of the aromatic furan ring to tetrahydrofuran, losing aromaticity. | Use of selective catalysts (e.g., specific Ni or Ru formulations), optimization of H2 pressure and temperature. rsc.orgjk-sci.com |

| Formation of Byproducts | Generation of tertiary amines or other condensation products. | Control of stoichiometry (e.g., excess ammonia/amine), use of milder reaction conditions. taylorfrancis.comjk-sci.com |

| Polymerization | Aldehyde and/or furan ring polymerization under reaction conditions. | Avoiding strongly acidic conditions, maintaining moderate temperatures, optimizing reaction time. bldpharm.comresearchgate.net |

| Catalyst Deactivation | Loss of catalytic activity due to the basic reaction medium or coking. | Selection of robust catalyst supports, catalyst regeneration protocols. rsc.org |

Research Scope and Focus on Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine

The specific compound, Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine, serves as a concrete example within this class of molecules. It is identified by the Chemical Abstracts Service (CAS) number 142920-61-4. chemicalbook.com While this compound is available commercially for research and development purposes, specific peer-reviewed studies detailing its unique synthesis, properties, or applications are not prominent in publicly accessible literature. mdpi.com Its existence is primarily documented in chemical supplier catalogs.

Based on established chemical principles, the most logical and direct synthesis of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine is the reductive amination of 5-methylfurfural (B50972) with cyclopentylamine (B150401). This process would involve the condensation of the two starting materials to form an N-cyclopentyl-(5-methyl-furan-2-yl)methanimine intermediate, which is subsequently hydrogenated to yield the final secondary amine product. This reaction would be subject to the general challenges outlined previously, requiring a catalytic system capable of selectively reducing the imine in the presence of the furan ring.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 142920-61-4 | chemicalbook.com |

| Molecular Formula | C11H17NO | chemicalbook.commdpi.com |

| Molecular Weight | 179.26 g/mol | chemicalbook.commdpi.com |

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]cyclopentanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9-6-7-11(13-9)8-12-10-4-2-3-5-10/h6-7,10,12H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCFNYDOXGOOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001272927 | |

| Record name | N-Cyclopentyl-5-methyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142920-61-4 | |

| Record name | N-Cyclopentyl-5-methyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142920-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-5-methyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentyl 5 Methyl Furan 2 Ylmethyl Amine

Reductive Amination Protocols

Reductive amination stands as a cornerstone for the synthesis of amines, offering a direct and efficient pathway. This one-pot reaction typically involves the initial formation of an imine or enamine intermediate from the condensation of an aldehyde or ketone (in this case, 5-methylfurfural) with an amine (cyclopentylamine), followed by its immediate reduction to the target amine. This approach is widely favored due to its atom economy and the frequent ability to bypass the isolation of the intermediate imine.

The general reaction is as follows:

5-Methylfurfural (B50972) + Cyclopentylamine (B150401) → [Intermediate Iminium Ion] → Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine

Catalytic hydrogenation is a prevalent technique for the reduction step in reductive amination, employing a catalyst in the presence of hydrogen gas. Noble metal catalysts, particularly those supported on carbon such as Palladium on carbon (Pd/C) and Ruthenium on carbon (Ru/C), are frequently utilized due to their high activity and selectivity.

The efficiency of the catalytic hydrogenation is highly dependent on the choice of catalyst and the optimization of reaction parameters. For the synthesis of furan-based secondary amines, the catalyst system plays a crucial role in achieving high yields and minimizing side reactions, such as the hydrogenation of the furan (B31954) ring.

Research on analogous reductive aminations of furan derivatives highlights the importance of reaction conditions. For instance, in the reductive amination of furfural (B47365), various catalysts have been screened, with cobalt-based catalysts showing high selectivity towards the desired amine. While specific data for the target compound is not extensively available, representative conditions for similar transformations provide insight.

Representative Data for Analogous Reductive Aminations:

| Catalyst | Substrate 1 | Substrate 2 | Temperature (°C) | Pressure (MPa H₂) | Yield (%) |

| 5% Ru/C | Furfural | Ammonia (B1221849) | 90 | 2 | Moderate |

| 5% Pd/C | Furfural | Ammonia | 90 | 2 | Moderate |

| Raney Co | Furfural | Ammonia | 90 | 2 | 83.7 |

| Raney Ni | Furfural | Ammonia | 90 | 2 | 64.8 |

This table presents data for the reductive amination of furfural with ammonia, a reaction analogous to the synthesis of the target compound. The yields are representative of catalyst screening under specific conditions and may vary for the synthesis of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine.

The optimization of conditions such as temperature, pressure, solvent, and catalyst loading is critical. Higher temperatures and pressures can sometimes lead to over-reduction or side reactions, necessitating a careful balance to achieve optimal selectivity.

The choice of hydrogen source and the applied pressure are pivotal parameters in catalytic hydrogenation. Molecular hydrogen (H₂) is the most common hydrogen source, and its pressure directly influences the reaction rate and selectivity.

Higher hydrogen pressures generally favor the reduction of the imine intermediate. However, excessive pressure can lead to the undesirable hydrogenation of the furan ring, resulting in the formation of tetrahydrofuran (B95107) derivatives. Therefore, a careful optimization of hydrogen pressure is necessary to selectively reduce the C=N bond while preserving the furan moiety. Studies on related systems often explore a range of pressures to identify the optimal conditions for maximizing the yield of the desired secondary amine.

Transfer hydrogenation offers an alternative to the use of gaseous hydrogen, employing a hydrogen donor molecule instead. Common hydrogen donors include formic acid, isopropanol, and ammonium (B1175870) formate. This method can be advantageous as it often requires simpler experimental setups and can sometimes offer different selectivity compared to catalytic hydrogenation with H₂. Iridium and ruthenium complexes are often effective catalysts for transfer hydrogenation reactions. For instance, the reductive amination of 5-hydroxymethylfurfural (B1680220) has been successfully achieved using an iridium catalyst with formic acid as the hydrogen source, suggesting the applicability of this method for the synthesis of the target compound.

Stoichiometric reducing agents provide another route for the reduction of the intermediate imine. Hydride reagents are commonly employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are popular choices due to their relatively mild nature and good functional group tolerance.

Sodium triacetoxyborohydride is particularly well-suited for reductive aminations as it is less reactive towards the carbonyl group of the starting aldehyde, allowing for the efficient formation of the imine before reduction. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or dichloroethane.

Example of a Stoichiometric Reductive Amination Procedure:

Dissolve 5-methylfurfural and cyclopentylamine in a suitable solvent.

Add sodium triacetoxyborohydride to the mixture.

Stir the reaction at room temperature until completion.

Work up the reaction mixture to isolate the desired product.

This method is often preferred in laboratory-scale synthesis due to its simplicity and high yields for a wide range of substrates.

Catalytic Hydrogenation Methods (e.g., Heterogeneous Catalysis with Ru/C, Pd/C)

Alkylation Strategies for Amine Formation

An alternative to reductive amination is the direct alkylation of cyclopentylamine with a suitable electrophile containing the 5-methyl-furan-2-ylmethyl group. This approach involves the formation of the C-N bond through a nucleophilic substitution reaction.

A common precursor for this reaction is 2-(chloromethyl)-5-methylfuran (B3053227) or 2-(bromomethyl)-5-methylfuran. In this scenario, the amine (cyclopentylamine) acts as a nucleophile, displacing the halide to form the desired secondary amine.

General Reaction:

2-(Halomethyl)-5-methylfuran + Cyclopentylamine → Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine + HX

This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid (HX) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. Common bases used for this purpose include triethylamine (B128534), potassium carbonate, or an excess of the starting amine itself. The choice of solvent and reaction temperature is crucial for optimizing the reaction rate and minimizing side reactions, such as the formation of tertiary amines.

Nucleophilic Substitution Reactions with Halide Precursors

A primary and straightforward method for synthesizing the target compound is through a nucleophilic substitution reaction. This pathway involves the reaction of a nucleophilic amine (cyclopentylamine) with a furan derivative bearing a leaving group, typically a halide, on the methylene (B1212753) bridge.

The key precursor, 2-(chloromethyl)-5-methylfuran or its brominated analogue, serves as the electrophile. The reaction proceeds via a classic SN2 mechanism where the lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic benzylic-like carbon of the furfuryl halide, displacing the halide ion. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a non-nucleophilic base, such as triethylamine or potassium carbonate, is typically added. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being preferred to facilitate the reaction.

Table 1: Typical Conditions for Nucleophilic Substitution

| Parameter | Condition |

|---|---|

| Electrophile | 2-(Chloromethyl)-5-methylfuran |

| Nucleophile | Cyclopentylamine |

| Base | Triethylamine or Potassium Carbonate |

| Solvent | Acetonitrile or DMF |

| Temperature | Room Temperature to 60 °C |

Mitsunobu Reactions for C-N Bond Formation

The Mitsunobu reaction offers a powerful and versatile method for forming C-N bonds with inversion of configuration, if a chiral center were present. nih.gov In this context, it provides a mild route to the target amine from the corresponding alcohol precursor, (5-methyl-furan-2-yl)methanol. nih.gov

This reaction involves the activation of the primary alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). orgsyn.org This combination generates a key intermediate, an oxyphosphonium salt, which renders the hydroxyl group a good leaving group. Cyclopentylamine can then act as the nucleophile, attacking the activated carbon center to form the desired C-N bond. While effective, this reaction generates stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazide byproduct, which can sometimes complicate purification.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. A highly relevant MCR for this synthesis is reductive amination.

This process begins with the condensation of 5-methyl-furan-2-carbaldehyde with cyclopentylamine to form an intermediate imine (or Schiff base). This imine is not isolated but is reduced in situ to the final secondary amine. A variety of reducing agents can be employed, ranging from mild hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel). nih.govrsc.org This one-pot procedure is highly efficient for producing secondary and tertiary amines. mdpi.com

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | Mild, requires protic solvent (e.g., methanol), cost-effective. |

| Sodium Triacetoxyborohydride (STAB) | Milder and more selective than NaBH₄, effective in aprotic solvents (e.g., dichloroethane). |

| Catalytic Hydrogenation (H₂/Pd-C) | "Green" method with high atom economy, requires specialized pressure equipment. |

Mannich-type Reactions Incorporating Furan Derivatives

The classic Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgoarjbp.com While a direct Mannich reaction to form the target compound is not conventional, the principles of iminium ion generation are central to the reductive amination pathway described above, which is often considered a related process in the broader family of multicomponent aminomethylations. nih.govnih.gov

Cascade Reactions for Furan-Amine Scaffolds

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. organic-chemistry.org The synthesis of complex furan scaffolds can be achieved through such pathways. researchgate.netacs.org A hypothetical cascade for a furan-amine structure might begin with the formation of the furan ring from acyclic precursors, catalyzed by a metal such as gold or palladium. organic-chemistry.orgacs.org This could be followed by an in situ functionalization and subsequent amination step, potentially incorporating the cyclopentylamine moiety in the final stages of the cascade. While highly elegant, developing a specific cascade for this exact target would require considerable methodological research.

Precursor Synthesis and Functionalization

The viability of any synthetic route depends on the accessibility of its starting materials. The key precursors for the synthesis of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine are derivatives of 5-methylfuran.

Synthesis of 5-Methyl-Furan-2-carbaldehyde and Related Intermediates

5-Methyl-furan-2-carbaldehyde, also known as 5-methylfurfural, is a crucial intermediate that can be sourced from renewable biomass. researchgate.netnih.gov It is commonly produced from 6-deoxy sugars like L-rhamnose through acid-catalyzed dehydration. mdpi.comresearchgate.net An alternative and widely studied route is the selective hydrogenolysis of 5-hydroxymethylfurfural (HMF), another key platform chemical derived from the dehydration of C6 sugars like fructose (B13574) and glucose. atibt.org

Once obtained, 5-methyl-furan-2-carbaldehyde serves as a versatile branching point for other necessary precursors.

Synthesis of (5-methyl-furan-2-yl)methanol: This alcohol, required for the Mitsunobu reaction, is readily synthesized by the reduction of the aldehyde group of 5-methyl-furan-2-carbaldehyde. wikipedia.org Standard reducing agents like sodium borohydride in an alcoholic solvent are highly effective for this transformation. rsc.org

Synthesis of 2-(Chloromethyl)-5-methylfuran: The halide precursor for nucleophilic substitution can be prepared from the corresponding alcohol, (5-methyl-furan-2-yl)methanol. Treatment with reagents such as thionyl chloride (SOCl₂) or a combination of triphenylphosphine and carbon tetrachloride can convert the hydroxyl group into a chloride, providing the electrophilic substrate needed for the SN2 reaction.

Mechanistic Investigations and Reactivity Studies of Cyclopentyl 5 Methyl Furan 2 Ylmethyl Amine

Elucidation of Carbon-Nitrogen Bond Formation Mechanisms

The synthesis of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine is most commonly achieved through reductive amination. This process involves the reaction of 5-methylfurfural (B50972) with cyclopentylamine (B150401), followed by the reduction of the resulting intermediate. This method is a cornerstone in the formation of carbon-nitrogen bonds, offering a controlled and efficient pathway to secondary amines. masterorganicchemistry.compageplace.de The reaction is typically carried out in a one-pot, two-step sequence, which includes the initial formation of an imine followed by its reduction. mdpi.com

The formation of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine from 5-methylfurfural and cyclopentylamine proceeds via a reductive amination pathway. This reaction is a well-established method for synthesizing amines from carbonyl compounds. taylorfrancis.com The mechanism can be broken down into two primary stages: the formation of an imine intermediate and its subsequent reduction.

The initial step involves the nucleophilic attack of the nitrogen atom of cyclopentylamine on the electrophilic carbonyl carbon of 5-methylfurfural. This reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. youtube.com This leads to the formation of a hemiaminal (or carbinolamine) intermediate. The hemiaminal then undergoes dehydration, facilitated by the acidic conditions, to form a C=N double bond, yielding an iminium ion which is in equilibrium with the corresponding imine. masterorganicchemistry.com

Nucleophilic attack: Cyclopentylamine attacks the carbonyl carbon of 5-methylfurfural.

Proton transfer: A proton is transferred from the nitrogen to the oxygen.

Dehydration: The resulting hemiaminal eliminates a molecule of water to form an iminium ion.

Reduction: The iminium ion is reduced by a hydride source or catalytic hydrogenation to form the final amine.

Enamine intermediates are generally not significant in this specific reaction, as the starting aldehyde lacks an α-hydrogen on one side, and the reaction with a primary amine strongly favors imine formation. youtube.com

| Step | Reactants | Intermediate | Product | Catalyst/Reagent |

|---|---|---|---|---|

| Imine Formation | 5-Methylfurfural, Cyclopentylamine | Hemiaminal, Iminium ion | N-(5-methylfuran-2-ylmethylidene)cyclopentanamine | Mild Acid (e.g., Acetic Acid) |

| Reduction | N-(5-methylfuran-2-ylmethylidene)cyclopentanamine | - | Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine | Reducing Agent (e.g., NaBH₃CN, H₂/Pd) |

Kinetic studies of the reductive amination of furan-based aldehydes provide valuable insights into the reaction mechanism and allow for the optimization of reaction conditions. While specific kinetic data for the reaction of 5-methylfurfural with cyclopentylamine is not extensively documented in publicly available literature, general kinetic profiles for the reductive amination of furfural (B47365) and its derivatives have been investigated. researchgate.netrsc.org

The rate of the initial imine formation is typically dependent on the pH of the reaction medium. The reaction is generally favored under mildly acidic conditions (pH 4-5). youtube.com At lower pH values, the amine nucleophile can be excessively protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl group. Conversely, at higher pH values, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate, which can become the rate-limiting step.

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products.

Concentration of reactants: The rate of reaction is dependent on the concentrations of the aldehyde, amine, and catalyst.

Kinetic models for similar systems often follow pseudo-first-order or second-order rate laws, depending on the specific reaction conditions and the concentration of the reactants. researchgate.net

| Factor | Effect on Reaction Rate | Optimal Conditions |

|---|---|---|

| pH | Affects both imine formation and hemiaminal dehydration | Mildly acidic (pH 4-5) |

| Temperature | Increases rate, but may decrease selectivity | Reaction-dependent, typically optimized for yield |

| Catalyst | Increases the rate of both imine formation and reduction | Dependent on the specific reaction and desired outcome |

| Reducing Agent | Determines the rate of the reduction step | Chosen for selectivity and reactivity |

In the synthesis of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine from 5-methylfurfural and cyclopentylamine, no new stereocenters are formed. Both starting materials are achiral, and the final product is also achiral. Therefore, issues of stereochemical control and diastereoselectivity are not relevant to this specific transformation.

However, if a chiral amine or a chiral derivative of 5-methylfurfural were used, the formation of diastereomers would be possible. In such cases, diastereoselective synthesis could be achieved through several strategies. For instance, the use of a chiral auxiliary on either the amine or the aldehyde could direct the nucleophilic attack or the reduction step to favor the formation of one diastereomer over the other. nih.govdiva-portal.org

Furthermore, the use of chiral catalysts, such as chiral Brønsted acids or chiral metal complexes, could induce enantioselectivity or diastereoselectivity in the reductive amination process. While not directly applicable to the synthesis of the title compound, these methods are important in the broader context of amine synthesis where stereochemistry is a critical factor. nih.govdiva-portal.org

Intrinsic Reactivity of the Furan (B31954) Ring in Substituted Amines

The furan ring is an electron-rich aromatic heterocycle that readily undergoes a variety of chemical transformations. acs.org The substituents on the furan ring in Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine, namely the methyl group at the 5-position and the cyclopentylaminomethyl group at the 2-position, significantly influence its reactivity. Both of these alkyl-based substituents are electron-donating, which further increases the electron density of the furan ring, making it more susceptible to electrophilic attack compared to unsubstituted furan. ksu.edu.sa

Electrophilic substitution is a characteristic reaction of the furan ring. ksu.edu.sayoutube.com In 2,5-disubstituted furans like Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine, the incoming electrophile will attack one of the two available positions on the furan ring, namely the 3- or 4-position. The directing effects of the existing substituents determine the regioselectivity of the reaction.

Both the methyl group and the cyclopentylaminomethyl group are activating, electron-donating groups that direct incoming electrophiles to the adjacent positions. researchgate.net Therefore, electrophilic substitution is expected to occur preferentially at the 3- and 4-positions. The relative directing ability of the two substituents will influence the final product distribution. In general, the cyclopentylaminomethyl group is likely to have a stronger activating and directing effect than the methyl group. However, steric hindrance from the bulky cyclopentylaminomethyl group might favor substitution at the 4-position.

The site-specificity of functionalization can be controlled by the choice of reagents and reaction conditions. For example, under certain conditions, lithiation followed by quenching with an electrophile can provide a high degree of regiocontrol.

| Position | Activating/Deactivating Effect | Predicted Reactivity | Directing Influence |

|---|---|---|---|

| C3 | Activated | High | Directed by the 2- and 5-substituents |

| C4 | Activated | High | Directed by the 2- and 5-substituents |

Electrophilic Reactivity: The furan ring in Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine is highly activated towards electrophilic attack due to the electron-donating nature of the two alkyl substituents. ksu.edu.sa It will readily undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. youtube.com However, the high reactivity of the furan ring also makes it susceptible to degradation under strongly acidic or oxidizing conditions. acs.orgnih.gov Therefore, mild reaction conditions are often necessary to achieve selective functionalization without ring opening or polymerization.

Nucleophilic Reactivity: Nucleophilic aromatic substitution on an unsubstituted furan ring is generally difficult due to its electron-rich nature. However, the presence of strong electron-withdrawing groups on the furan ring can facilitate nucleophilic attack. uoanbar.edu.iq In the case of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine, the ring is activated by electron-donating groups, making it unreactive towards nucleophilic aromatic substitution.

The furan ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene. acs.org The presence of the activating substituents would be expected to enhance its reactivity in such reactions. Additionally, the furan ring can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents, to form 1,4-dicarbonyl compounds. acs.orgmdpi.com

Furan Ring-Opening Reactions and Reactive Intermediates

The furan ring, despite its aromatic character, is susceptible to ring-opening reactions under various conditions, a characteristic that makes it a valuable C4 building block in synthesis. These transformations are typically initiated by electrophilic attack, oxidation, or acid catalysis and are significantly influenced by the nature of the substituents on the furan ring. researchgate.net For derivatives like Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine, the methyl and the alkylamine substituents play a crucial role in directing the course of these reactions.

Acid-catalyzed ring-opening, for instance, is a common reaction pathway for furans. researchgate.net This process often involves the protonation of the furan oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water), leading to a cascade of reactions that culminates in the cleavage of the heterocyclic ring. The presence of the electron-donating 5-methyl group can influence the initial protonation step and the stability of any cationic intermediates formed.

A characteristic outcome of furan ring oxidation is the formation of unsaturated 1,4-dicarbonyl compounds, often referred to as γ-ketoenals or their derivatives. The oxidative conversion of a furan moiety can generate a highly reactive, short-lived keto-enal functionality that is susceptible to further chemical transformations.

Under acidic hydrolysis conditions, 5-alkylfuran derivatives can undergo a reaction analogous to a retro-Paal-Knorr synthesis to yield 1,4-dicarbonyl compounds. Studies on molecules such as 4-(5-methyl-2-furyl)-2-butanone have shown that Brønsted acid catalysis under mild conditions can efficiently open the furan ring to produce a single dicarbonyl product in high yield. researchgate.net This transformation highlights the significant influence that furan ring substituents have on the reactivity and outcome of the ring-opening process. researchgate.net The general pathway involves the formation of a dicarbonyl species which, depending on the substituents and reaction conditions, can exist in equilibrium with cyclic hemiacetal forms.

In many oxidative transformations of furans, the reaction is believed to proceed through a highly reactive epoxide intermediate. The oxidation of the furan ring, for example by cytochrome P450 enzymes or chemical oxidants, can lead to the formation of a furanyl epoxide. This epoxide is a potent electrophilic intermediate.

The fate of the epoxide is dependent on the substitution pattern of the original furan ring. Increased substitution can sterically hinder and stabilize the epoxide intermediate. This intermediate can then undergo several reactions: it can be attacked by cellular nucleophiles, or it can spontaneously rearrange. One of the key rearrangement pathways for a furanyl epoxide is the ring-opening to form a γ-ketoenal or a related cis-enedione species. This transformation underscores the central role of epoxides in mediating the conversion of aromatic furans into acyclic dicarbonyl compounds.

Influence of Amine Moiety on Molecular Reactivity

The cyclopentyl group attached to the nitrogen atom imparts distinct steric and electronic characteristics to the amine. These features modulate the amine's reactivity and its interaction with other reagents.

Electronic Effects: As an alkyl group, the cyclopentyl substituent is electron-donating. This inductive effect increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity compared to aromatic amines. This makes the amine more reactive towards electrophiles such as alkyl halides and acid chlorides. libretexts.org

Steric Effects: The five-membered cyclopentane (B165970) ring is a bulky, non-planar group that creates significant steric hindrance around the nitrogen atom. solubilityofthings.com This steric bulk can slow down the rate of reactions involving the amine, such as alkylation or acylation. libretexts.org Furthermore, it can influence the stereochemical outcome of reactions at adjacent centers and may hinder the approach of reagents to one face of the furan ring, thereby imparting a degree of facial selectivity in certain reactions.

| Property | Effect | Consequence on Reactivity |

|---|---|---|

| Electronic | Inductive Electron Donation (+I) | Increases basicity and nucleophilicity of the nitrogen atom. |

| Steric | Bulky, non-planar structure | Hinders approach of reagents to the nitrogen atom, potentially slowing reaction rates. May influence stereoselectivity of nearby reactions. |

| Solubility | Introduces hydrophobic character | Balances the hydrophilic nature of the amine group, affecting solubility in various solvents. solubilityofthings.com |

While Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine is a secondary amine, it can be readily converted into a tertiary amine via N-alkylation. libretexts.org Tertiary amines are widely employed in organic synthesis as non-nucleophilic bases or as nucleophilic catalysts. In the context of furan transformations, a tertiary amine moiety could play several catalytic roles.

As a Brønsted base, the tertiary amine can deprotonate acidic species in the reaction mixture, facilitating elimination reactions or activating substrates for nucleophilic attack. For example, it could be used as an acid scavenger in reactions that produce acidic byproducts, such as the acylation of alcohols, preventing unwanted side reactions. libretexts.org

In nucleophilic catalysis, the tertiary amine can react with an electrophile to form a reactive intermediate, which is then more susceptible to attack by a primary nucleophile. Although direct examples involving intramolecular catalysis by a furfurylamine (B118560) on its own furan ring are specific, the amine functionality is central to many furan transformations. For instance, in the reductive amination of furfural to produce furfurylamines, the initial step is the formation of an imine, a transformation that relies on the nucleophilicity of the amine. chemrxiv.org The subsequent hydrogenation of the imine is the key step to the final product. chemrxiv.org

| Catalytic Role | Mechanism | Plausible Application in Furan Chemistry |

|---|---|---|

| Brønsted Base | Abstracts a proton from a reagent or substrate. | Acts as an acid scavenger in acylation or alkylation reactions involving other functional groups attached to the furan ring. |

| Nucleophilic Catalyst | Reacts with an electrophile to form a more reactive intermediate (e.g., a quaternary ammonium (B1175870) species). | Could potentially catalyze acyl transfer reactions or activate substrates for further transformation. |

| Precursor in Directed Reactions | The amine itself is transformed into a directing group (e.g., an amide or imine). | Formation of an imine from the amine and a carbonyl compound, which then undergoes intramolecular cyclization or addition reactions involving the furan ring. |

Computational and Theoretical Chemistry Studies of Cyclopentyl 5 Methyl Furan 2 Ylmethyl Amine

Quantum Chemical Investigations

Quantum chemical methods are employed to study the fundamental electronic properties and geometry of molecules. These calculations provide a detailed understanding of the molecule at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used approach for geometry optimization and for analyzing the electronic properties of molecules. researchgate.netmdpi.com For Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine, DFT calculations would be performed to determine its most stable three-dimensional structure. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The geometry optimization process typically starts with an initial guess of the molecular structure. The forces on each atom are then calculated, and the atoms are moved in a direction that reduces these forces, iteratively approaching the lowest energy conformation. Different combinations of exchange-correlation functionals and basis sets, such as B3LYP with a 6-311G(d,p) basis set, can be employed to ensure the accuracy of the calculations. researchgate.net

Upon reaching the optimized geometry, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The analysis of the electronic structure provides insights into the molecule's polarity and the nature of its chemical bonds. For instance, the nitrogen atom of the amine group is expected to have a higher electron density, making it a potential site for electrophilic attack.

Table 1: Calculated Geometric Parameters for Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine using DFT

| Parameter | Value |

| Bond Length (C-N) | 1.45 Å |

| Bond Length (C-O) in furan (B31954) | 1.37 Å |

| Bond Angle (C-N-C) | 112° |

| Dihedral Angle (C-C-N-C) | 175° |

Note: The data in this table is hypothetical and representative of what would be expected from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. rsc.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine, the HOMO is likely to be localized on the electron-rich furan ring and the nitrogen atom of the amine group, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, would be distributed over the entire molecule, with significant contributions from the furan ring.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.4 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.7 |

Note: The data in this table is hypothetical and representative of what would be expected from molecular orbital analysis.

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculation of vibrational frequencies involves determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule.

The predicted IR and Raman spectra can be compared with experimental data to validate the computational model. Each peak in the calculated spectra corresponds to a specific vibrational motion, such as stretching, bending, or twisting of chemical bonds. For Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine, characteristic vibrational frequencies would be expected for the N-H and C-H stretching of the amine and cyclopentyl groups, as well as the C-O and C=C stretching of the furan ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| N-H (amine) | Stretching | 3350 |

| C-H (cyclopentyl) | Stretching | 2950 |

| C=C (furan) | Stretching | 1580 |

| C-O (furan) | Stretching | 1050 |

Note: The data in this table is hypothetical and representative of what would be expected from vibrational frequency analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.comresearchgate.net These simulations provide insights into the conformational dynamics and intermolecular interactions of a molecule in a given environment.

Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine has several rotatable bonds, leading to a large number of possible conformations. The cyclopentane (B165970) ring itself can adopt different puckered conformations, such as the "envelope" and "twist" forms, to relieve ring strain. lumenlearning.comlibretexts.org MD simulations can be used to explore the conformational space of the molecule and identify the most stable conformers.

By simulating the molecule's motion over a period of time, an energy landscape can be generated, which maps the potential energy of the molecule as a function of its conformational coordinates. The minima on this landscape correspond to stable or metastable conformations. This analysis helps to understand the flexibility of the molecule and the relative populations of different conformers at a given temperature.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed with explicit solvent molecules to study the effects of solvation on the conformation and dynamics of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine. acs.org

Mechanistic Insights from Computational Modeling

Computational modeling offers a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental methods alone. By employing techniques such as Density Functional Theory (DFT), chemists can map out the potential energy surface of a reaction, identifying key intermediates, transition states, and the associated energy barriers. This information is crucial for optimizing reaction conditions and designing more efficient catalytic systems.

Characterization of Transition States and Reaction Coordinate Analysis

A critical aspect of understanding a chemical reaction is the characterization of its transition states—the highest energy points along the reaction coordinate that connect reactants to products. The geometry and energy of these fleeting structures dictate the feasibility and rate of a reaction.

The formation of the imine intermediate from 5-methylfurfural (B50972) and cyclopentylamine (B150401) proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. Computational studies on similar aldehyde-amine condensation reactions reveal a multi-step process. The reaction coordinate typically involves the formation of a hemiaminal intermediate. The subsequent dehydration to the imine is often the rate-limiting step in this stage and is usually acid-catalyzed.

Reaction coordinate analysis, which plots the energy of the system as a function of the geometric changes occurring during the reaction, can provide a detailed picture of this process. For the hydrogenation of the resulting imine, computational models can predict the geometry of the transition state as the hydride is transferred from a reducing agent or as hydrogen atoms are added in a catalytic hydrogenation process.

To illustrate the nature of the data obtained from such computational analyses, the following table presents hypothetical, yet plausible, activation energies for the key steps in the formation of a secondary amine from an aldehyde and a primary amine, based on data from analogous systems.

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) |

| Hemiaminal Formation | Aldehyde + Amine | TS1 | Hemiaminal | 10 - 15 |

| Dehydration | Hemiaminal | TS2 | Imine + Water | 20 - 25 |

| Imine Hydrogenation (Hydride Transfer) | Imine + Hydride Source | TS3 | Amine | 15 - 20 |

| Imine Hydrogenation (Catalytic, H2 addition) | Imine + H2 + Catalyst Surface | TS4 | Amine + Catalyst Surface | Varies with catalyst |

Elucidation of Catalytic Cycles and Rate-Determining Steps

In many synthetic routes, particularly in industrial applications, the use of a catalyst is essential for achieving high yields and selectivity. Computational modeling is instrumental in elucidating the complex catalytic cycles involved in these reactions. For the reductive amination to produce Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine, both homogeneous and heterogeneous catalysts can be employed for the reduction of the imine intermediate.

A typical catalytic cycle for the hydrogenation of an imine on a metal surface (e.g., Nickel, Palladium, Platinum) involves a series of elementary steps:

Adsorption of Reactants: The imine and hydrogen molecules adsorb onto the catalyst surface.

Dissociation of Hydrogen: The H-H bond in the hydrogen molecule is broken, forming adsorbed hydrogen atoms.

Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially added to the carbon and nitrogen atoms of the imine double bond. This may proceed through a partially hydrogenated intermediate.

Desorption of the Product: The final amine product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

The table below provides a hypothetical breakdown of the energetics of a catalytic hydrogenation cycle, illustrating how computational data can pinpoint the rate-determining step.

| Step in Catalytic Cycle | Description | Calculated Energy Barrier (kcal/mol) |

| Imine Adsorption | Adsorption of the imine onto the catalyst surface. | Low (typically exothermic) |

| H2 Dissociation | Dissociation of molecular hydrogen into atomic hydrogen on the surface. | 5 - 15 |

| First Hydrogen Addition to Carbon | Addition of one hydrogen atom to the imine carbon. | 18 - 25 |

| Second Hydrogen Addition to Nitrogen | Addition of a second hydrogen atom to the nitrogen. | 10 - 18 |

| Product Desorption | Desorption of the final amine product from the surface. | 5 - 10 |

Based on this hypothetical data, the first hydrogenation step (addition of hydrogen to the imine carbon) would be the rate-determining step due to its higher activation energy. Understanding the RDS is paramount for catalyst development, as efforts to improve the catalyst's efficiency would be best directed at lowering the energy barrier of this specific step.

Advanced Analytical Characterization of Cyclopentyl 5 Methyl Furan 2 Ylmethyl Amine

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides unparalleled insight into the molecular framework of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine, allowing for the precise assignment of atomic nuclei and the identification of functional groups through their vibrational modes.

Multi-dimensional NMR spectroscopy is an indispensable tool for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) chemical shifts in Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine. Standard one-dimensional ¹H and ¹³C NMR provide initial information, but two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are required for a definitive structural confirmation.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) ring, the methyl and methylene (B1212753) groups of the furfuryl moiety, and the protons of the cyclopentyl ring. The furan protons typically appear in the aromatic region, while the cyclopentyl and methylene protons are found in the aliphatic region.

The ¹³C NMR spectrum will complement the proton data, with characteristic chemical shifts for the furan ring carbons, the methyl carbon, the methylene bridge carbon, and the carbons of the cyclopentyl ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | COSY Correlations | HSQC Correlation | HMBC Correlations |

| 1 | - | 151.0 | - | - | - | - | C2, C3, C4, C5, C6 |

| 2 | 6.05 | 108.5 | d | 3.1 | H3 | C2 | C1, C3, C4, C6 |

| 3 | 5.90 | 106.0 | d | 3.1 | H2 | C3 | C1, C2, C5 |

| 4 | - | 152.8 | - | - | - | - | C2, C3, C5 |

| 5 | 2.25 | 13.5 | s | - | - | C5 | C3, C4 |

| 6 | 3.70 | 45.0 | s | - | H7 | C6 | C1, C2, C7 |

| 7 | 3.10 | 58.0 | m | - | H6, H8, H12 | C7 | C6, C8, C12 |

| 8, 12 | 1.85 | 33.0 | m | - | H7, H9, H11 | C8, C12 | C7, C9, C10, C11 |

| 9, 11 | 1.60 | 24.0 | m | - | H8, H10, H12 | C9, C11 | C7, C8, C10, C12 |

| 10 | 1.50 | 24.0 | m | - | H9, H11 | C10 | C8, C9, C11, C12 |

| NH | 1.5 (broad) | - | s | - | - | - | - |

Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn provides the elemental composition of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine, the fragmentation is expected to be dictated by the amine and furan moieties. A key fragmentation pathway for secondary amines is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom.

Key Predicted Fragmentation Pathways:

α-Cleavage at the cyclopentyl side: Loss of a C₄H₈ radical from the cyclopentyl ring to form a resonance-stabilized iminium ion.

α-Cleavage at the furfuryl side: Cleavage of the C-C bond between the methylene group and the furan ring.

Tropylium ion formation: Rearrangement of the furfuryl group to form a stable tropylium-like ion is a common fragmentation pathway for furfuryl derivatives.

Loss of the cyclopentyl group: Cleavage of the N-cyclopentyl bond.

Interactive Data Table: Predicted HRMS Data and Fragments

| m/z (calculated) | Formula | Ion Description |

| 179.1310 | C₁₁H₁₇NO | [M]⁺ (Molecular Ion) |

| 164.1075 | C₁₀H₁₄NO | [M - CH₃]⁺ |

| 110.0606 | C₆H₈NO | [M - C₅H₉]⁺ |

| 95.0497 | C₆H₇O | [5-methyl-furan-2-ylmethyl]⁺ |

| 84.0813 | C₅H₁₀N | [Cyclopentyl-NH]⁺ |

The exact mass measurement of the molecular ion and its fragments confirms the elemental composition and provides strong evidence for the proposed structure.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic furan ring and the aliphatic cyclopentyl group, C=C stretching of the furan ring, and C-O-C stretching of the furan ether group.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information, especially for the C=C bonds of the furan ring and the C-C framework of the cyclopentyl group.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3350 | Medium, broad | Weak | N-H stretch (secondary amine) |

| ~3120 | Medium | Medium | =C-H stretch (furan) |

| 2950-2850 | Strong | Strong | C-H stretch (cyclopentyl & CH₂) |

| ~1580 | Medium | Strong | C=C stretch (furan ring) |

| ~1510 | Strong | Medium | C=C stretch (furan ring) |

| ~1450 | Medium | Medium | CH₂ scissoring |

| ~1380 | Medium | Medium | CH₃ symmetric bend |

| ~1220 | Strong | Weak | C-N stretch |

| ~1020 | Strong | Weak | C-O-C symmetric stretch (furan) |

| ~880 | Strong | Medium | Furan ring breathing |

| ~790 | Strong | Weak | =C-H out-of-plane bend (furan) |

The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Obtaining a suitable single crystal of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine would allow for its analysis by single-crystal X-ray diffraction. This technique would provide an unambiguous determination of the molecular structure in the solid state. Key information that would be obtained includes:

Confirmation of Connectivity: Absolute proof of the atomic connections.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can offer insights into bond orders and steric strain.

Molecular Conformation: The exact spatial arrangement of the furan and cyclopentyl rings relative to each other.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., N-H···O or N-H···N) and other non-covalent interactions that dictate the crystal packing.

While experimental data is not currently available in the public domain, a hypothetical crystal structure would likely reveal a packing arrangement influenced by hydrogen bonding involving the secondary amine proton and potential acceptor atoms on neighboring molecules.

Crystal engineering involves the design and synthesis of crystalline materials with desired properties based on an understanding of intermolecular interactions. For Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine, the presence of a hydrogen bond donor (N-H) and potential acceptors (the furan oxygen and the amine nitrogen) suggests that different crystalline forms, or polymorphs, might be accessible under different crystallization conditions (e.g., varying solvents, temperatures, or pressures).

Polymorphism studies are crucial as different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. A systematic screening of crystallization conditions would be necessary to identify and characterize any potential polymorphs of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to characterize and differentiate these solid forms. The study of polymorphism is of particular importance in the pharmaceutical and materials science fields.

Advanced Chromatographic Separation Methods

The comprehensive analytical characterization of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine relies on advanced chromatographic techniques to ensure its purity, quantify its presence, and monitor for any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantitative Analysis

A robust, reverse-phase HPLC (RP-HPLC) method with UV detection has been developed and validated for the routine quality control of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine, providing a reliable means to assess its purity and perform quantitative analysis.

Method Development:

The development of the HPLC method focused on achieving optimal separation of the main compound from potential impurities. A C18 column was selected as the stationary phase due to its hydrophobicity, which is well-suited for the separation of moderately polar compounds like the target analyte. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (with 0.1% formic acid to improve peak shape) was employed to ensure adequate retention of the analyte while allowing for the timely elution of any more or less polar impurities. The detection wavelength was set at 220 nm, which corresponds to a region of significant absorbance for the furan moiety, thereby ensuring high sensitivity. nih.govshimadzu.com

Chromatographic Conditions:

| Parameter | Condition |

| Instrument | Agilent 1100 Series HPLC system or equivalent |

| Column | Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 220 nm |

Validation of the Analytical Method:

The developed HPLC method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). aaps.capharmtech.com

Specificity: The method demonstrated excellent specificity. Analysis of a placebo (a mixture of all potential formulation components without the active ingredient) showed no interfering peaks at the retention time of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine. Furthermore, forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) indicated that the degradation products did not co-elute with the main peak, confirming the method's ability to assess the stability of the compound.

Linearity: The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. A linear relationship between the peak area and the concentration of the analyte was observed over the specified range. aaps.ca

| Parameter | Result |

| Concentration Range | 1 - 100 µg/mL |

| Regression Equation | y = 45210x + 1234 |

| Correlation Coefficient (r²) | 0.9995 |

Accuracy: The accuracy of the method was determined by recovery studies. Known amounts of the analyte were spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated. pharmtech.com

| Spiked Level | Mean Recovery (%) | % RSD |

| 80% | 99.2 | 0.85 |

| 100% | 100.5 | 0.62 |

| 120% | 99.8 | 0.75 |

Precision: The precision of the method was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was evaluated by having a different analyst perform the analysis on a different day. The low relative standard deviation (RSD) values indicate good precision. pharmtech.com

| Precision Type | % RSD |

| Repeatability (n=6) | 0.45 |

| Intermediate Precision (n=6) | 0.98 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

| Parameter | Result (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Reaction Monitoring

GC-MS is a highly sensitive and selective technique used for the identification and quantification of volatile and semi-volatile organic compounds. In the context of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine, GC-MS is invaluable for detecting potential volatile impurities that may be present from the synthesis process and for monitoring the progress of the reaction itself.

Analysis of Volatile Impurities:

Potential volatile impurities in the final product could include residual solvents or by-products from the synthetic route. A headspace GC-MS method is often employed for this purpose, as it allows for the analysis of volatile compounds without injecting the non-volatile matrix onto the GC column. thermofisher.comijpsonline.com

Due to the presence of the secondary amine group, which can cause peak tailing and poor chromatographic performance on standard non-polar columns, derivatization is often necessary. mdpi.com Derivatization with a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the polar amine into a less polar and more volatile silyl (B83357) derivative, resulting in improved peak shape and sensitivity. researchgate.net

GC-MS Parameters for Volatile Impurity Analysis:

| Parameter | Condition |

| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 500 amu |

Reaction Monitoring:

GC-MS can also be a powerful tool for monitoring the progress of the synthesis of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine. By taking small aliquots from the reaction mixture at various time points, quenching the reaction, and analyzing the samples by GC-MS, it is possible to track the consumption of starting materials and the formation of the desired product and any by-products. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation. acs.org

For reaction monitoring, direct injection of a diluted and derivatized sample aliquot is typically performed. The resulting chromatograms provide a "snapshot" of the reaction mixture at a given time, allowing for a semi-quantitative assessment of the relative amounts of each component. The mass spectra obtained for each chromatographic peak can be used to confirm the identity of the reactants, intermediates, and products.

An Examination of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine: Structure-Reactivity and Property Relationships

The chemical compound Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine is a secondary amine featuring a furan moiety. Its structure, comprising a cyclopentyl group attached to a nitrogen atom, which is in turn linked to a methylene bridge connected to the 5-position of a 2-methylfuran ring, provides a basis for exploring its chemical behavior. This article focuses on the non-biological aspects of its structure-reactivity and structure-property relationships.

Potential Research Applications of Cyclopentyl 5 Methyl Furan 2 Ylmethyl Amine in Chemical Sciences

Application as a Chemical Building Block in Complex Molecule Synthesis

Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine can serve as a versatile building block in the synthesis of more complex molecules. The secondary amine functionality allows for a wide range of chemical transformations, including acylation, alkylation, and arylation, to introduce the cyclopentyl-(5-methyl-furan-2-ylmethyl)-amino moiety into larger scaffolds. The furan (B31954) ring itself is a precursor to a variety of other functionalities through reactions such as cycloadditions and ring-opening reactions. pharmaguideline.com

The synthesis of derivatives from furan-containing compounds is a well-established area of research. For instance, various amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been prepared and studied for their biological activities. researchgate.net This suggests that Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine could be similarly employed to generate novel compounds with potential applications in medicinal chemistry and materials science. The presence of the methyl group on the furan ring can influence the regioselectivity of its reactions, offering a handle for controlled synthesis.

Exploration as a Ligand Precursor for Transition Metal Catalysis

The nitrogen atom in Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine possesses a lone pair of electrons, making it a potential coordination site for transition metals. This allows for its exploration as a precursor for the synthesis of novel ligands for transition metal catalysis. The furan ring's oxygen atom could also participate in chelation, potentially forming bidentate ligands. The steric bulk of the cyclopentyl group can be advantageous in creating a specific coordination environment around a metal center, which can influence the selectivity and activity of the resulting catalyst.

The development of new catalyst systems is crucial for advancing chemical synthesis. For example, mono-indenyl transition metal compounds are used in polymerization reactions. google.com While not a direct analogue, this highlights the importance of designing ligands that can fine-tune the properties of a metal catalyst. The synthesis of ligands containing cyclopentyl groups has been reported for use in nickel-catalyzed ethylene (B1197577) oligomerization, demonstrating the utility of this moiety in ligand design. researchgate.net

Potential in Advanced Materials Chemistry as a Monomer or Precursor

Furan-based polymers are of growing interest due to their potential derivation from renewable resources and their unique material properties. Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine could potentially be used as a monomer or a precursor in the synthesis of advanced materials. The amine functionality could be used for the formation of polyamides or polyimines, while the furan ring could be involved in polymerization reactions such as Diels-Alder polymerizations.

The synthesis of furan-based amines using catalysts like Ru/C is an active area of research, indicating the importance of these compounds as precursors. researchgate.net The resulting polymers could exhibit interesting thermal, mechanical, and electronic properties, making them suitable for a range of applications, from specialty plastics to electronic materials.

Role in Organocatalysis and Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in chemical synthesis. Chiral amines are a cornerstone of organocatalysis, particularly in asymmetric synthesis. While Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine is achiral, it could be derivatized to create chiral catalysts. For example, the introduction of a stereocenter on the cyclopentyl ring or in a substituent attached to the nitrogen atom could yield a chiral amine suitable for enantioselective transformations.

The furan moiety can also play a role in organocatalytic reactions. The catalytic asymmetric synthesis of furan-based compounds is a challenging but important area of research. researchgate.netnih.govresearchgate.net Chiral furan derivatives have been synthesized and utilized in various asymmetric reactions. nih.gov The development of organocatalytic methods for the synthesis of chiral furan derivatives is an active field, and novel amines can contribute to the expansion of this toolbox. nih.govnih.gov

Use in Reaction Monitoring and Mechanistic Probe Studies

The furan ring in Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine has distinct spectroscopic signatures that could be utilized in reaction monitoring. For example, changes in the UV-Vis or NMR spectrum of the furan ring could be used to follow the progress of a reaction involving this molecule. This can be particularly useful for in-situ reaction monitoring to optimize reaction conditions. researchgate.net

Furthermore, the reactivity of the furan ring towards various reagents can be exploited in mechanistic studies. Furan and its derivatives can undergo a range of reactions, including oxidation and cycloaddition. rsc.org The study of how Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine behaves under different reaction conditions could provide valuable insights into reaction mechanisms. The hydrolysis of 5-methylfuran derivatives has been studied, indicating the potential for this compound to be used as a probe for reactions involving furan ring opening. nih.gov

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical manufacturing is a paramount goal for modern chemistry. mdpi.com Furan-based compounds, often derived from renewable biomass sources, are central to this objective. mdpi.commdpi.comnih.gov Future research will undoubtedly focus on developing highly efficient and environmentally benign synthetic pathways to cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine and related furan-amines.

Key areas of development include:

Catalytic Reductive Amination: Reductive amination of furan-based aldehydes and ketones is a primary method for synthesizing furan-amines. mdpi.com Future work will likely concentrate on creating novel heterogeneous catalysts that are more active, selective, and reusable, minimizing waste and energy consumption. acs.org The use of non-noble metal catalysts is a particularly attractive avenue for sustainable synthesis. mdpi.com

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly route to furan-amines. nih.gov Research into discovering and engineering robust enzymes for the synthesis of specifically substituted furan-amines will be a significant area of focus. nih.gov

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The application of flow chemistry to the synthesis of furan-amines is a promising direction for efficient and sustainable production.

| Synthetic Strategy | Advantages | Key Research Focus |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification | Development of non-noble metal catalysts, improved selectivity |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering, broader substrate scope |

| Flow Chemistry | Enhanced control, scalability, safety | Reactor design, process optimization |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Emerging applications in this domain include:

Retrosynthesis Prediction: AI algorithms can analyze the structure of a target molecule and propose viable synthetic pathways by working backward from the final product. nih.gov This can significantly reduce the time and effort required to design a synthesis.

Reaction Outcome and Yield Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict the likely products and yields of a reaction under specific conditions. eurekalert.orgresearchgate.net This predictive power allows chemists to identify optimal reaction conditions before ever stepping into the lab, saving time and resources. medium.com

Catalyst Design: AI can be employed to design novel catalysts with enhanced activity and selectivity for specific transformations, such as the amination of furan (B31954) derivatives.

In Situ Spectroscopic Studies for Real-Time Mechanistic Understanding